(S)-3-amino-1-benzylazepan-2-one

Chiral resolution Enantiomeric purity Medicinal chemistry

(S)-3-Amino-1-benzylazepan-2-one (CAS 209983-91-5) is a chiral lactam derivative characterized by a seven-membered azepan-2-one ring bearing an (S)-configured amino group at position 3 and a benzyl substituent at position 1. With a molecular formula of C₁₃H₁₈N₂O and molecular weight of 218.29 g/mol, this compound belongs to the medium-sized lactam class and serves as a versatile chiral building block in medicinal chemistry and organic synthesis.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 209983-91-5
Cat. No. B1294109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-amino-1-benzylazepan-2-one
CAS209983-91-5
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C(C1)N)CC2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c14-12-8-4-5-9-15(13(12)16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1
InChIKeyWUBFFASJCUPUCX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Amino-1-benzylazepan-2-one (CAS 209983-91-5): Chiral Azepan-2-one Scaffold for Pharmaceutical Synthesis


(S)-3-Amino-1-benzylazepan-2-one (CAS 209983-91-5) is a chiral lactam derivative characterized by a seven-membered azepan-2-one ring bearing an (S)-configured amino group at position 3 and a benzyl substituent at position 1 . With a molecular formula of C₁₃H₁₈N₂O and molecular weight of 218.29 g/mol, this compound belongs to the medium-sized lactam class and serves as a versatile chiral building block in medicinal chemistry and organic synthesis . The azepane scaffold is recognized among the top 100 most frequently used ring systems in small molecule drugs, underscoring the structural relevance of this compound class in pharmaceutical development [1].

Why (S)-3-Amino-1-benzylazepan-2-one Cannot Be Replaced by Generic Azepan-2-one Analogs


The (S)-3-amino-1-benzylazepan-2-one scaffold presents three critical structural features that preclude generic substitution: (i) the stereochemical configuration at the C3 position is fixed as (S), which directly influences molecular recognition in chiral environments such as enzyme active sites and receptor binding pockets ; (ii) the benzyl group at N1 provides distinct steric and electronic properties compared to unsubstituted, methyl, or phenyl analogs, affecting both reactivity and potential biological interactions ; and (iii) the free primary amino group at C3 serves as a reactive handle for further functionalization via acylation, alkylation, or reductive amination, whereas analogs lacking this group (e.g., 1-benzylazepan-2-one) offer substantially reduced synthetic utility . The azepane motif is found in numerous approved drugs and clinical candidates , and stereochemistry is explicitly discussed in medicinal chemistry reviews as a determinant of target binding and biological activity [1]. Substitution with the (R)-enantiomer (CAS 783368-48-9) or racemic mixture may yield different biological outcomes and introduces regulatory complexity in pharmaceutical development contexts .

(S)-3-Amino-1-benzylazepan-2-one: Quantitative Differentiation Evidence for Scientific Procurement


Chiral Purity and Enantiomeric Configuration vs. (R)-Enantiomer (CAS 783368-48-9)

(S)-3-amino-1-benzylazepan-2-one (CAS 209983-91-5) is the (S)-configured enantiomer with a defined stereocenter at the C3 position (InChI Key: WUBFFASJCUPUCX-LBPRGKRZSA-N, stereochemical descriptor t12-/m0/s1) [1]. The compound is commercially supplied at 98% purity . The (R)-enantiomer (CAS 783368-48-9) is a distinct chemical entity with its own CAS registry number and is typically supplied at 95% purity . The presence of a single defined stereocenter (Defined Atom Stereocenter Count = 1) distinguishes this compound from the racemic mixture, which contains both enantiomers and lacks stereochemical definition [1]. No publicly available biological activity data directly comparing the (S)- and (R)-enantiomers was identified during this search.

Chiral resolution Enantiomeric purity Medicinal chemistry

Structural Differentiation: Amino Group Presence vs. 1-Benzylazepan-2-one

(S)-3-amino-1-benzylazepan-2-one contains a primary amino group at the C3 position (NH₂), whereas 1-benzylazepan-2-one lacks this functionality entirely . The amino group confers nucleophilic reactivity enabling acylation, alkylation, reductive amination, and Schiff base formation . The hydrogen bond donor count is 1 (from the amino group), and hydrogen bond acceptor count is 3 (lactam carbonyl and amino nitrogen), providing specific intermolecular interaction potential not present in the de-amino analog [1]. The calculated pKa of the amino group is predicted at 8.69±0.20 .

Functional group reactivity Synthetic intermediate Derivatization

Physicochemical Property Profile for Formulation and Handling Assessment

(S)-3-amino-1-benzylazepan-2-one has a boiling point of 404.6±45.0 °C at 760 mmHg, flash point of 198.5±28.7 °C, density of 1.1±0.1 g/cm³, and vapor pressure of 9.35E-07 mmHg at 25°C (all predicted values) [1]. The calculated LogP (XLogP3) is 1.2, and topological polar surface area (TPSA) is 46.3 Ų [1]. The compound requires storage at 2-8°C and is classified with GHS07 hazard pictogram with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements . The (R)-enantiomer (CAS 783368-48-9) shares identical predicted physicochemical properties due to enantiomeric relationship .

Physicochemical properties Formulation development Storage stability

Commercial Availability and Supplier Landscape Assessment

(S)-3-amino-1-benzylazepan-2-one (CAS 209983-91-5) is commercially available from multiple global suppliers including Fluorochem (UK, purity 98.0%), MolCore (China, purity ≥98%), Leyan (China, purity 98%), and SynHet (purity >99%, pharma grade, ISO 9001) . Fluorochem lists pricing at £539.00 for 1 g with UK stock availability and next-day shipping within the UK . The (R)-enantiomer (CAS 783368-48-9) is available from fewer suppliers with typical purity specifications of 95-98% . Over 14 providers are listed for this CAS number under various product names .

Procurement Supply chain Commercial sourcing

(S)-3-Amino-1-benzylazepan-2-one: Evidence-Backed Application Scenarios for Research Procurement


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

(S)-3-amino-1-benzylazepan-2-one serves as a chiral building block for the synthesis of enantiomerically pure pharmaceutical compounds . The defined (S)-stereochemistry at C3 (CAS 209983-91-5) provides stereochemical control in downstream synthetic sequences where absolute configuration must be maintained . This application is supported by the compound's commercial availability at >99% purity with ISO 9001 certification and analytical characterization by LCMS, GCMS, HPLC, NMR, and elemental analysis .

Azepane Scaffold Exploration in CNS Drug Discovery Programs

The azepane scaffold is a structural motif in many approved CNS drugs and promising leads . (S)-3-amino-1-benzylazepan-2-one provides a functionalized azepan-2-one core suitable for structure-activity relationship (SAR) studies and lead optimization . The free amino group enables rapid analog generation via parallel synthesis approaches, while the benzyl group can serve as a protecting group or be cleaved via hydrogenolysis to reveal the unsubstituted lactam for further diversification .

Synthesis of Chiral Caprolactam-Derived Bioactive Molecules

As a substituted ε-caprolactam derivative, (S)-3-amino-1-benzylazepan-2-one is positioned for the synthesis of caprolactam-containing bioactive molecules . Caprolactam building blocks have been used in the enantioselective synthesis of natural product core structures and in the preparation of stereochemically defined pharmaceutical agents . The compound's LogP of 1.2 and TPSA of 46.3 Ų indicate moderate lipophilicity suitable for drug-like compound design [1].

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